HBD/HBA Topology vs. 1-(Piperidin-4-yl)urea
The 3-amino group converts the urea into a semicarbazide, increasing the hydrogen-bond donor count from 3 to 4 and the acceptor count from 1 to 2 relative to 1-(piperidin-4-yl)urea (CAS 61220-33-5). This altered HBD/HBA topology is critical for engaging bifurcated hydrogen bonds in enzyme pockets (e.g., sEH catalytic triad), a feature absent in the des-amino analog . In the sEH inhibitor field, compounds retaining a hydrazine-derived urea (such as the target scaffold) have yielded sub-nanomolar inhibitors (IC₅₀ 0.4 nM for the optimized CAY10640 / TCPU analog) [1].
| Evidence Dimension | Topological polar surface area (tPSA) & hydrogen-bonding capacity |
|---|---|
| Target Compound Data | Calculated tPSA ~93 Ų; 4 HBD, 2 HBA (free base) |
| Comparator Or Baseline | 1-(Piperidin-4-yl)urea (CAS 61220-33-5): calculated tPSA ~64 Ų; 3 HBD, 1 HBA |
| Quantified Difference | tPSA increase of ~29 Ų; one additional HBD and one additional HBA |
| Conditions | In silico calculation (standard drug-likeness models) |
Why This Matters
The enhanced hydrogen-bonding capacity can directly determine whether a compound engages key catalytic residues in target proteins, making this scaffold indispensable for specific chemotypes.
- [1] Lee KSS, Liu JY, Wagner KM, et al. Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. J Med Chem. 2014;57(16):7016-30. (IC₅₀ data for TCPU/CAY10640). View Source
